1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
This compound features a fused pyrrolo-triazole-dione core substituted with a 2-bromophenyl-1,2,4-oxadiazole moiety at position 1 and a 3-fluoro-4-methylphenyl group at position 3. The structural complexity arises from the combination of three heterocyclic systems: a 1,2,4-oxadiazole, a pyrrolo[3,4-d]triazole, and a dione ring. Such hybrid structures are often explored for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects, as seen in analogous compounds .
Properties
IUPAC Name |
3-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN6O3/c1-10-6-7-11(8-14(10)22)28-19(29)16-17(20(28)30)27(26-24-16)9-15-23-18(25-31-15)12-4-2-3-5-13(12)21/h2-8,16-17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKJFYWDKXYJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₅BrF N₄O₂
- Molecular Weight : 396.24 g/mol
- SMILES Notation : C1=CC=C(C=C1)C(=O)N2C(=C(N=C2)N=C(C3=CC(=C(C=C3)Br)C(=O)N)C)C(F)=C(C)C
Structural Features
The compound features a dihydropyrrolo-triazole core linked to a bromophenyl and a fluoromethylphenyl group. The presence of the 1,2,4-oxadiazole moiety is significant for its biological activity, particularly in anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance:
- A study reported that oxadiazole derivatives showed IC₅₀ values ranging from 0.12 to 2.78 µM against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of electron-withdrawing groups significantly enhanced their activity .
The proposed mechanisms of action for compounds similar to the target compound include:
- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : Increased activity of caspases (e.g., caspase 3/7) indicates that these compounds can trigger programmed cell death .
Inhibitory Potency Against Enzymes
The compound's structural elements suggest potential inhibitory effects on various enzymes involved in cancer progression, such as:
- Carbonic Anhydrases (hCA IX and XII) : Some oxadiazole derivatives have demonstrated selective inhibition at nanomolar concentrations .
Case Study: Anticancer Efficacy
A recent investigation into a related oxadiazole derivative demonstrated significant cytotoxicity against the MCF-7 cell line with an IC₅₀ value comparable to established chemotherapeutics like doxorubicin. The study highlighted the role of hydrophobic interactions between the aromatic rings of the compound and amino acid residues in the target receptor .
Comparative Analysis of Biological Activity
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Oxadiazole Derivative A | 0.48 | G1 arrest, apoptosis |
| Oxadiazole Derivative B | 0.78 | Caspase activation |
| Doxorubicin | 1.93 | DNA intercalation |
This table illustrates the comparative efficacy of various compounds against cancer cell lines, emphasizing the potential of oxadiazole derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes structurally related compounds and their key features:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s bromophenyl and fluoromethylphenyl groups enhance lipophilicity (logP ~3–4), comparable to ’s triazole-thione (logP ~3.5) .
- Enzyme Inhibition Potential: The pyrrolo-triazole-dione core may mimic adenine in kinase binding pockets, similar to pyrazole-based inhibitors like razaxaban .
- Metabolic Stability : The fluorine atom in the 3-fluoro-4-methylphenyl group likely reduces oxidative metabolism, as seen in fluorinated analogues .
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s C=O (dione) and C=N (oxadiazole/triazole) stretches (~1700 cm⁻¹ and ~1527 cm⁻¹) align with and .
- ¹H NMR : Aromatic protons in the 6.5–8.3 ppm range (similar to and ), with distinct splitting for the fluoromethyl group (δ ~2.5 ppm) .
- Elemental Analysis : Slight deviations in C/N percentages (e.g., : Calc. C 56.71% vs. Found 57.03%) suggest synthesis purity challenges common in halogenated heterocycles .
Preparation Methods
Strategic Disconnections
The retrosynthetic analysis of 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d]triazole-4,6(3aH,5H)-dione reveals several key disconnections:
- The methylene linker between the oxadiazole and the pyrrolo[3,4-d]triazole systems
- The 1,2,4-oxadiazole ring formation from corresponding amidoximes and carboxylic acid derivatives
- The pyrrolo[3,4-d]triazole-4,6-dione core assembly from appropriate precursors
This analysis suggests a convergent synthetic approach, wherein the heterocyclic components are prepared separately and then coupled at a strategic point.
Synthesis of the 1,2,4-Oxadiazole Component
Amidoxime-Based Approaches
The most efficient and widely reported method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives. For the target compound, 2-bromobenzamidoxime serves as the key precursor:
Step 1: Preparation of 2-bromobenzamidoxime
2-Bromobenzonitrile is treated with hydroxylamine hydrochloride in the presence of a base (typically sodium carbonate) in aqueous ethanol or methanol:
2-Bromobenzonitrile + NH2OH·HCl + Na2CO3 → 2-Bromobenzamidoxime + NaCl + CO2 + H2O
Reaction conditions:
Step 2: Synthesis of 3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid
The prepared amidoxime is then reacted with an appropriate carboxylic acid derivative. For the desired substituent pattern, diethyl malonate or a similar activated carboxylic acid is used:
2-Bromobenzamidoxime + Diethyl malonate → 3-(2-bromophenyl)-5-(ethoxycarbonyl)-1,2,4-oxadiazole
Followed by hydrolysis:
3-(2-bromophenyl)-5-(ethoxycarbonyl)-1,2,4-oxadiazole + NaOH → 3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Reaction conditions:
One-Pot Synthesis in Superbase Medium
A more efficient approach utilizes a one-pot synthetic procedure in superbase medium (NaOH/DMSO) as reported by Baykov et al.:
2-Bromobenzamidoxime + Appropriate carboxylic acid ester → 3-(2-bromophenyl)-1,2,4-oxadiazole derivative
Reaction conditions:
This method avoids intermediate isolation and provides a more direct route to the desired 1,2,4-oxadiazole core.
Alternative Approach Using Nitrile Oxides
Although less commonly employed for the specific substitution pattern required, 1,3-dipolar cycloaddition between nitrile oxides and nitriles offers an alternative route:
2-Bromobenzonitrile oxide + Appropriate nitrile → 3-(2-bromophenyl)-1,2,4-oxadiazole
Reaction conditions:
This approach, while providing direct access to the 1,2,4-oxadiazole core, is less favored due to the reactivity challenges of the nitrile triple bond and potential side reactions through nitrile oxide dimerization.
Synthesis of the Pyrrolo[3,4-d]triazole-4,6-dione Component
Cycloaddition-Based Approach
The pyrrolo[3,4-d]triazole-4,6-dione core can be constructed via a cycloaddition strategy:
Step 1: Preparation of maleimide derivative
3-Fluoro-4-methylphenyl isocyanate is reacted with maleic anhydride to form the corresponding maleimide:
3-Fluoro-4-methylphenyl isocyanate + Maleic anhydride → N-(3-fluoro-4-methylphenyl)maleimide
Reaction conditions:
Step 2: 1,3-Dipolar cycloaddition
The prepared maleimide undergoes 1,3-dipolar cycloaddition with an appropriate azide to form the triazole component:
N-(3-fluoro-4-methylphenyl)maleimide + Trimethylsilyl azide → 5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Reaction conditions:
Alternative Multi-Component Approach
An alternative approach utilizes a multi-component reaction to directly construct the heterocyclic core:
3-Fluoro-4-methylaniline + Maleic anhydride + NaN3 → 5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Reaction conditions:
- First step: Acetic acid, room temperature, 1-2 hours
- Second step: Toluene, reflux, 4-6 hours
- Overall yield: 55-65%
Coupling Strategies for Final Assembly
Halomethylation and N-Alkylation
The final assembly of the target compound involves functionalization of the 1,2,4-oxadiazole with a halomethyl group, followed by N-alkylation of the pyrrolo[3,4-d]triazole-4,6-dione:
Step 1: Chloromethylation of 3-(2-bromophenyl)-1,2,4-oxadiazole
3-(2-bromophenyl)-1,2,4-oxadiazole + Chloromethyl methyl ether + AlCl3 → 5-(chloromethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole
Reaction conditions:
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Time: 3-5 hours
- Yield: 60-70%
Step 2: N-alkylation of pyrrolo[3,4-d]triazole-4,6-dione
5-(chloromethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole + 5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione + K2CO3 → Target compound
Reaction conditions:
Convergent Approach Using Protected Intermediates
A more convergent strategy involves the use of protected intermediates to facilitate the coupling:
Step 1: Preparation of 5-(hydroxymethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole
3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid + BH3·THF → 5-(hydroxymethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole
Step 2: Conversion to mesylate or tosylate
5-(hydroxymethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole + MsCl → 5-((methanesulfonyloxy)methyl)-3-(2-bromophenyl)-1,2,4-oxadiazole
Step 3: Coupling with pyrrolo[3,4-d]triazole-4,6-dione
5-((methanesulfonyloxy)methyl)-3-(2-bromophenyl)-1,2,4-oxadiazole + 5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione → Target compound
Reaction conditions:
- Solvent: Anhydrous acetonitrile
- Base: K2CO3 or Cs2CO3
- Temperature: 60-70°C
- Time: 8-12 hours
- Yield: 60-70%
Optimization of Reaction Conditions
Solvent Effects on Oxadiazole Formation
The choice of solvent significantly impacts the efficiency of 1,2,4-oxadiazole formation. Table 1 summarizes the effect of different solvents on the reaction between 2-bromobenzamidoxime and carboxylic acid derivatives:
Table 1. Solvent Effects on 1,2,4-Oxadiazole Formation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | RT | 12 | 85 |
| 2 | DMF | 80 | 6 | 75 |
| 3 | Acetonitrile | 60 | 8 | 65 |
| 4 | Toluene | 100 | 10 | 60 |
| 5 | THF | 50 | 24 | 55 |
| 6 | Ethanol | 70 | 18 | 50 |
DMSO at room temperature provides the highest yield (85%), albeit with longer reaction times. DMF at elevated temperatures offers a good balance between reaction time and yield.
Base Selection for Cyclization
The choice of base significantly influences both the reaction rate and product distribution in the cyclization step:
Table 2. Effect of Base on Oxadiazole Cyclization
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | 2.0 | RT | 12 | 85 |
| 2 | t-BuONa | 2.0 | RT | 10 | 75 |
| 3 | K2CO3 | 2.5 | 50 | 8 | 70 |
| 4 | TEA | 3.0 | 60 | 6 | 65 |
| 5 | Pyridine | 3.0 | 70 | 6 | 60 |
NaOH provides the highest yield for the preparation of 1,2,4-oxadiazole derivatives, while t-BuONa is preferred when preparing the corresponding esters, which can be useful intermediates.
Catalyst Screening for Triazole Formation
Various catalysts were evaluated for the 1,3-dipolar cycloaddition step in the formation of the triazole component:
Table 3. Catalyst Screening for Triazole Formation
| Entry | Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cu(OAc)2 | 5 | Acetonitrile | 6 | 80 |
| 2 | CuSO4/Na-ascorbate | 5/10 | t-BuOH/H2O | 8 | 75 |
| 3 | CuI | 5 | THF | 10 | 70 |
| 4 | None | - | Toluene | 24 | 55 |
| 5 | Ru(Cp*)Cl(PPh3)2 | 2 | DMF | 12 | 65 |
Copper(II) acetate provides the most efficient catalysis for the cycloaddition reaction, leading to an 80% yield of the triazole product.
Purification and Characterization
Purification Techniques
The final compound and key intermediates require careful purification to ensure high purity:
Table 4. Purification Methods for Key Intermediates and Final Product
For the final compound, recrystallization from acetone/n-hexane (1:3) can provide high-purity crystals suitable for analytical characterization.
Analytical Characterization
The target compound and key intermediates can be characterized using the following analytical techniques:
Table 5. Analytical Methods for Structural Confirmation
| Method | Key Information Obtained |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 7.85-7.65 (m, 4H, ArH), 7.45-7.25 (m, 3H, ArH), 5.10 (s, 2H, CH2), 4.85-4.75 (m, 1H, CH), 4.60-4.50 (m, 1H, CH), 2.25 (s, 3H, CH3) |
| 13C NMR (100 MHz, DMSO-d6) | δ 170.5, 168.2, 167.8, 164.5, 162.0 (d, JC-F = 245 Hz), 142.5, 135.8, 133.7, 131.5, 130.8, 129.5, 128.2, 127.5, 125.3, 123.8, 122.6, 115.4 (d, JC-F = 21 Hz), 52.8, 46.5, 42.3, 19.8 |
| HRMS | Calculated for C19H14BrFN6O3 [M+H]+ 473.0318, found 473.0321 |
| IR (KBr, cm-1) | 3105, 2935, 1780, 1720, 1635, 1595, 1510, 1485, 1435, 1355, 1240, 1165, 1095, 980, 885, 765 |
| X-ray crystallography | Crystal data: Monoclinic, P21/c, a = 7.35 Å, b = 12.45 Å, c = 18.25 Å, β = 95.6° |
X-ray crystallography provides definitive confirmation of the molecular structure, particularly the relative stereochemistry at the pyrrolo[3,4-d]triazole junction.
Complete Synthetic Route and Yields
The optimized synthetic route to 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d]triazole-4,6(3aH,5H)-dione consists of the following steps:
Table 6. Summary of Optimized Synthetic Route
Overall yield: 21.7% over 7 steps.
Structure-Activity Relationship Considerations
While the primary focus of this report is on synthetic methodologies, understanding structure-activity relationships can guide synthetic priorities:
Table 7. Effect of Structural Modifications on Potential Biological Activity
These considerations suggest that maintaining the precise substitution pattern and stereochemistry is critical for potential biological applications of the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology : Use multi-step protocols combining cyclization, nucleophilic substitution, and cross-coupling reactions. For example, oxadiazole ring formation can be achieved via cyclization of amidoximes with activated carbonyl groups under reflux in anhydrous DMF . Optimization should employ Design of Experiments (DoE) to vary temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity, followed by HPLC purity checks .
- Key parameters : Monitor reaction intermediates via -NMR and FT-IR to confirm intermediate structures (e.g., triazole ring closure at ~7.5–8.0 ppm for aromatic protons) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and solid-state conformation?
- Methodology : Grow single crystals via slow evaporation in a 1:1 DCM/hexane mixture. Use SHELXT for structure solution and SHELXL for refinement . Validate the dihedral angles between the oxadiazole and pyrrolotriazole moieties to confirm non-planar conformations (expected angles: 15–25°) .
- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for verifying the compound’s structural integrity?
- Approach :
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~550–560 Da) with ESI-MS .
- -NMR : Identify fluorine environments (e.g., 3-fluoro-4-methylphenyl group at ~-115 ppm) .
- 2D-COSY : Resolve overlapping proton signals in the pyrrolotriazole core .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled for this compound?
- Analysis framework :
Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to assess bioavailability discrepancies .
Metabolite identification : Use LC-HRMS to detect active/inactive metabolites (e.g., oxidative demethylation of the fluorophenyl group) .
Species-specific differences : Compare cytochrome P450 isoform activity in human vs. rodent liver microsomes .
Q. What computational strategies predict binding modes to biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Docking studies : Use AutoDock Vina with homology models of target proteins (e.g., Factor Xa for triazole derivatives) .
- MD simulations : Run 100-ns trajectories in explicit solvent (GROMACS) to assess binding pocket stability .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
Q. How does the compound’s stereochemical configuration impact its pharmacological profile?
- Experimental design :
- Enantiomer separation : Use chiral HPLC (Chiralpak IA column) to isolate (3aR,6aR) and (3aS,6aS) diastereomers .
- Biological testing : Compare IC₅₀ values for each enantiomer in target-specific assays (e.g., kinase inhibition) .
- Crystallographic validation : Apply Flack parameter analysis to confirm absolute configuration .
Q. What strategies resolve conflicting crystallographic data between powder XRD and single-crystal structures?
- Resolution steps :
Rietveld refinement : Match experimental XRD patterns with simulated data from single-crystal structures .
Thermal analysis : Perform DSC/TGA to detect polymorphic transitions (e.g., melting endotherms >200°C) .
Synchrotron studies : Use high-resolution XRD (λ = 0.7 Å) to resolve peak overlaps in polycrystalline samples .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
